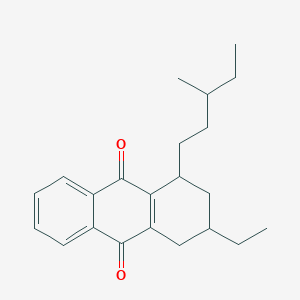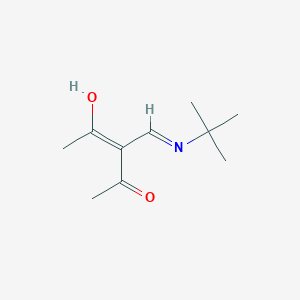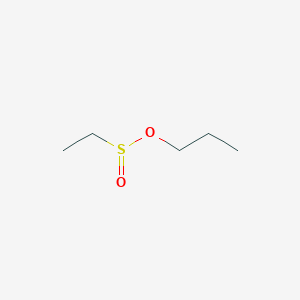
Propyl ethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl ethanesulfinate is an organosulfur compound with the chemical formula C5H12O2S It is a sulfinate ester, characterized by the presence of a sulfinyl group (SO2) bonded to an ethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester bond can be cleaved in the presence of nucleophiles, leading to the formation of ethanesulfinic acid and propanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction.
Nucleophiles: Alcohols, amines, and thiols can participate in substitution reactions.
Major Products
Oxidation: Propyl ethanesulfonate.
Reduction: Propyl ethanesulfide.
Substitution: Ethanesulfinic acid and propanol.
Scientific Research Applications
Propyl ethanesulfinate has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar reactivity but different applications.
Ethanesulfonic acid: Similar in structure but lacks the propyl group, leading to different chemical properties.
Propyl methanesulfonate: Contains a sulfonate group instead of a sulfinyl group, resulting in different reactivity.
Uniqueness
Propyl ethanesulfinate is unique due to the presence of both an ethyl and a propyl group bonded to the sulfinyl group. This structural feature imparts distinct chemical properties, making it a valuable reagent in various synthetic applications.
Properties
CAS No. |
52693-46-6 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
propyl ethanesulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3 |
InChI Key |
DJXLEDMBLMNACT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


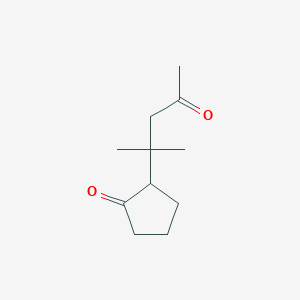
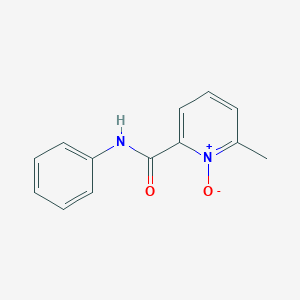
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
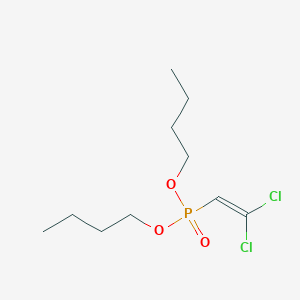
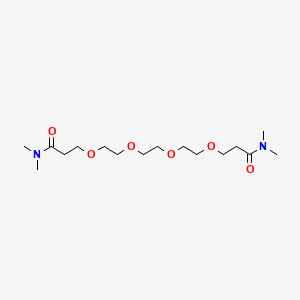
silane](/img/structure/B14634006.png)

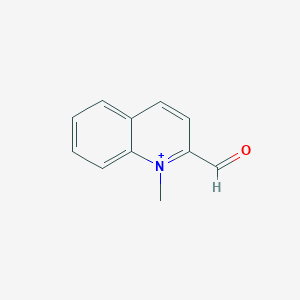
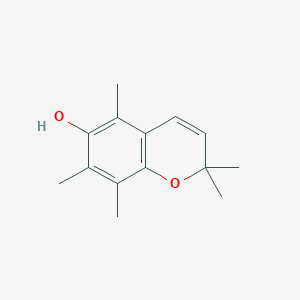

![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
